![molecular formula C41H56F2N6O8 B517251 3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
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Overview
Description
ADEP2 is a inhibitor for Clp2 protease.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Hsp90 Inhibitors : A derivative of 3-cyclohexylpropanoic acid, namely ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, has been synthesized and demonstrated good inhibition against Hsp90α, a molecular chaperone involved in cancer cell proliferation and survival (Wang Xiao-long, 2011).
Antitumor Activity of N-substituted Amides : N-substituted amides of 3-cyclohexylpropanoic acid derivatives have shown significant antitumor activity, particularly in lung and breast carcinoma cell lines (A. Pachuta-Stec et al., 2009).
Synthesis of Cyclic Depsipeptides : Research into 3-(Dimethylamino)-2,2-dimethyl-2H-azirin as an α-Aminoisobutyric-Acid Equivalent in cyclic depsipeptides, which are important in drug design and development, involved derivatives of 3-cyclohexylpropanoic acid (Daniel Obrecht & H. Heimgartner, 1987).
Chemical Synthesis and Characterization
Synthesis of Macrocycle Derivatives : The synthesis of macrocycle derivatives, like cis-(6RS,13RS)-3,3,10,10-Tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone, involves steps that could use 3-cyclohexylpropanoic acid derivatives as intermediates or structural analogs (A. Linden et al., 2006).
Development of GABA Uptake Inhibitors : Selective inhibitors of glial GABA uptake were synthesized using compounds that may structurally resemble 3-cyclohexylpropanoic acid derivatives. These compounds have potential implications in neurological disorders (E. Falch et al., 1999).
Ligand Synthesis for Ammonium Cation Interaction : The synthesis of tetraazamacrocycle derivatives with 3-cyclohexylpropanoic acid-like structures has been explored for their potential to interact with simple ammonium cations, which is significant in chemical sensing and separation processes (M. Formica et al., 2003).
properties
Product Name |
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide |
---|---|
Molecular Formula |
C41H56F2N6O8 |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
(S)-2-(3-Cyclohexylpropanamido)-3-(3,5-difluorophenyl)-N-((2R,6S,8aS,14aS,20S,23aS)-2,6-dimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)propanamide |
InChI |
InChI=1S/C41H56F2N6O8/c1-24-17-34-41(56)57-23-31(46-36(51)30(20-27-18-28(42)21-29(43)19-27)45-35(50)14-13-26-9-4-3-5-10-26)39(54)48-16-8-12-33(48)40(55)47-15-7-6-11-32(47)37(52)44-25(2)38(53)49(34)22-24/h18-19,21,24-26,30-34H,3-17,20,22-23H2,1-2H3,(H,44,52)(H,45,50)(H,46,51)/t24-,25+,30+,31+,32+,33+,34+/m1/s1 |
InChI Key |
JMMFATBRTRMMEY-OSVOSDFASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N4CCCC[C@H]4C(=O)N[C@H](C(=O)N2C1)C)NC(=O)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CCC6CCCCC6 |
SMILES |
O=C(N[C@@H]1C(N2[C@](CCC2)([H])C(N3[C@](CCCC3)([H])C(N[C@@H](C)C(N4[C@](C[C@@H](C)C4)([H])C(OC1)=O)=O)=O)=O)=O)[C@@H](NC(CCC5CCCCC5)=O)CC6=CC(F)=CC(F)=C6 |
Canonical SMILES |
CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N4CCCCC4C(=O)NC(C(=O)N2C1)C)NC(=O)C(CC5=CC(=CC(=C5)F)F)NC(=O)CCC6CCCCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ADEP2; ADEP-2; ADEP 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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